5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide
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Overview
Description
5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-bromo-2-hydroxybenzamide, which is then reacted with 2-oxo-1-pentylindole-3-carbaldehyde under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity .
Chemical Reactions Analysis
5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can lead to cell cycle arrest and apoptosis, making the compound a potential anticancer agent .
Comparison with Similar Compounds
5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide can be compared with other indole derivatives, such as:
5-bromo-2-hydroxybenzamide: Similar in structure but lacks the indole moiety, resulting in different biological activities.
2-oxo-1-pentylindole-3-carbaldehyde: A precursor in the synthesis of the target compound, with distinct chemical properties.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(2-oxo-1-pentylindol-3-ylidene)amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O3/c1-2-3-6-11-24-16-8-5-4-7-14(16)18(20(24)27)22-23-19(26)15-12-13(21)9-10-17(15)25/h4-5,7-10,12,25H,2-3,6,11H2,1H3,(H,23,26)/b22-18+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUXJISXRKDEOG-RELWKKBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=NNC(=O)C3=C(C=CC(=C3)Br)O)C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCN1C2=CC=CC=C2/C(=N\NC(=O)C3=C(C=CC(=C3)Br)O)/C1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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